N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide
Description
N1-(Thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a synthetic dicarboxamide derivative featuring an indoline core substituted with a thiophen-2-ylmethyl group at the N1 position. Synthetically, such compounds are typically prepared via coupling reactions using activated acyl intermediates, as exemplified in cyclohexane-dicarboxamide derivatives .
Properties
IUPAC Name |
1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-14(19)13-8-10-4-1-2-6-12(10)18(13)15(20)17-9-11-5-3-7-21-11/h1-7,13H,8-9H2,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOFRSJJKNYILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CS3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide typically involves the reaction of indoline-1,2-dicarboxylic acid with thiophen-2-ylmethylamine. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, low temperature.
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride), Lewis acids as catalysts, room temperature to mild heating.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated indoles, alkylated indoles, acylated indoles.
Scientific Research Applications
N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer, tuberculosis, and neurological disorders.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the function of microbial cell membranes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide and related dicarboxamide derivatives:
*Calculated based on formula C₁₅H₁₃N₃O₂S.
†Estimated for Ru(III) complex.
Detailed Research Findings and Mechanistic Insights
Structural Determinants of Activity
- Thiophene vs. Phenyl Substitutions : Thiophene-containing dicarboxamides (e.g., the target compound and its diazene analog ) exhibit superior zinc-binding and E6/E6AP inhibitory activity compared to phenyl-substituted analogs. This is attributed to the sulfur atom’s polarizability and smaller steric profile .
- Core Flexibility : Cyclohexane-dicarboxamides (e.g., Lu AF21934) demonstrate higher conformational rigidity, enhancing target selectivity for mGlu4 receptors . In contrast, indoline or diazene cores allow greater torsional flexibility, favoring interactions with shallow protein pockets (e.g., E6/E6AP) .
Biological Activity
N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Structure and Properties
The compound features an indoline core combined with a thiophene ring and two carboxamide groups. This unique structure contributes to its distinctive chemical and biological properties.
Target of Action
This compound primarily targets various cellular pathways. One notable target is the mycobacterial membrane protein large 3 transporter (MmpL3) , which plays a critical role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound exhibits multiple biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
These activities are attributed to its ability to affect various biochemical pathways within cells .
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Salmonella typhi | 20 |
| Pseudomonas aeruginosa | 25 |
Anticancer Activity
In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For instance, it has been reported to induce apoptosis in human lung cancer cells (A549) through cell cycle arrest at the G2/M phase . The IC50 values for different cancer cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Sondhi et al. demonstrated that this compound exhibited a significant reduction in bacterial load in infected mice models compared to control groups. The compound displayed a higher percentage of inhibition of edema and lower ulcerogenic liability than standard drugs like phenylbutazone .
Case Study 2: Anticancer Properties
In another investigation, the compound was tested against a panel of human cancer cell lines. It was found to inhibit cell proliferation significantly, with mechanisms involving the suppression of angiogenesis markers such as VEGF and MMP-9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
